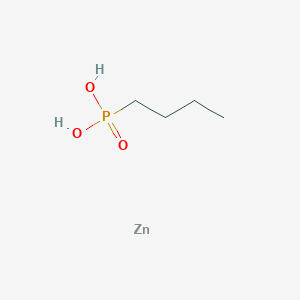
Butylphosphonic acid;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylphosphonic acid is an organic compound with the chemical formula C4H11O3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Butylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods often involve the reaction of zinc alkyls with tert-butylphosphonic acid in specific molar ratios .
Chemical Reactions Analysis
Butylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc alkyls and other organometallic compounds. For example, the reaction of zinc alkyls with tert-butylphosphonic acid can produce tetra- and hexa-nuclear zinc phosphonates . The major products formed from these reactions are often characterized by their unique structural properties, as revealed through spectroscopic and analytical methods .
Scientific Research Applications
Butylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organometallic compounds. In biology, it has been studied for its effects on enzyme activity, such as its role as an activator or inhibitor of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa . In medicine, it is explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of butylphosphonic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator or inhibitor of certain enzymes, depending on its concentration . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes, altering their activity .
Comparison with Similar Compounds
Butylphosphonic acid can be compared with other similar compounds, such as methylphosphonic acid and ethylphosphonic acid. These compounds share the phosphonic acid group but differ in the alkyl group attached to the phosphorus atom. The uniqueness of butylphosphonic acid lies in its specific interactions and effects on enzymes, which can vary significantly from those of its analogs .
Similar compounds include:
- Methylphosphonic acid
- Ethylphosphonic acid
- Propylphosphonic acid
Each of these compounds has distinct properties and applications, making butylphosphonic acid a valuable compound in its own right.
Properties
CAS No. |
7598-57-4 |
|---|---|
Molecular Formula |
C4H11O3PZn |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
butylphosphonic acid;zinc |
InChI |
InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |
InChI Key |
AMBARBAZCDYJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















